Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl-
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Overview
Description
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- is a complex organic compound with the molecular formula C20H18O3. It is classified as a xenobiotic, meaning it is a foreign compound to living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it can be inferred that large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirene ring to more stable structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenanthrene compounds .
Scientific Research Applications
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of oxirene rings and phenanthrene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s oxirene ring and hydroxyl groups allow it to form reactive intermediates that can interact with nucleophiles and electrophiles in biological systems. These interactions can lead to the formation of adducts with proteins and DNA, potentially affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known biological activity.
Dibenz[a,h]anthracene: A related compound with similar chemical properties.
Uniqueness
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6,11-dimethyl- is unique due to its oxirene ring and specific hydroxylation pattern, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
74340-90-2 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3 |
InChI Key |
SZIWZGXOWBSPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
Origin of Product |
United States |
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